Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate
Description
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate (CAS: 1292589-33-3) is a benzoate derivative with the molecular formula C₁₃H₁₉N₃O₃ and a molecular weight of 265.3083 g/mol . Its structure features a methyl ester group, a primary amino group at the 3-position, and a dimethylcarbamoyl-substituted ethylamino moiety at the 4-position of the benzene ring.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-[[3-(dimethylamino)-3-oxopropyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16(2)12(17)6-7-15-11-5-4-9(8-10(11)14)13(18)19-3/h4-5,8,15H,6-7,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVRDCZXQGBOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCNC1=C(C=C(C=C1)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate typically involves the reaction of 3-amino-4-nitrobenzoic acid with 2-(dimethylcarbamoyl)ethylamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The nitro group is reduced to an amino group, and the esterification is achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate is utilized in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs include both benzoate esters and agrochemical derivatives. Key comparisons are summarized below:
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224.256 g/mol
- Key Features: Ethyl ester (vs. methyl ester in the target compound). Hydroxyethylamino substituent (vs. dimethylcarbamoylethylamino).
- The ethyl ester may confer slower metabolic hydrolysis relative to the methyl ester, affecting bioavailability .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
- Molecular Formula : C₁₄H₁₅N₅O₆S
- Molecular Weight : 381.35 g/mol
- Key Features :
- Sulfonylurea bridge linking a triazine ring to the benzoate core.
- Methyl ester group.
- Implications: The sulfonylurea and triazine moieties are critical for herbicidal activity, inhibiting acetolactate synthase (ALS) in plants. agrochemicals) .
Haloxyfop Methyl Ester
- Molecular Formula : C₁₆H₁₃Cl₂F₃O₄
- Key Features: Chloro- and trifluoromethyl-substituted pyridinyloxy phenoxypropanoate.
- Implications :
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Application |
|---|---|---|---|---|
| Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate | C₁₃H₁₉N₃O₃ | 265.3083 | Dimethylcarbamoyl ethylamino, methyl ester | Pharmaceutical research |
| Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate | C₁₁H₁₆N₂O₃ | 224.256 | Hydroxyethylamino, ethyl ester | Chemical intermediate |
| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.35 | Sulfonylurea, triazine, methyl ester | Herbicide |
| Haloxyfop methyl ester | C₁₆H₁₃Cl₂F₃O₄ | 397.18 | Chloro-trifluoromethyl pyridinyloxy | Grass herbicide |
Research Findings and Implications
- Physicochemical Properties: The dimethylcarbamoyl group in the target compound increases lipophilicity (logP ~1.5) compared to the hydroxyethylamino analog (logP ~1.5 but higher polarity) . Sulfonylurea herbicides exhibit higher molecular weights (>380 g/mol) due to bulky substituents, which may limit blood-brain barrier penetration, unlike the smaller target compound .
- Synthetic Pathways: The target compound likely involves amidation and esterification steps, similar to ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. However, the dimethylcarbamoyl group may require additional protection-deprotection strategies .
Biological Activity :
- While sulfonylureas target plant ALS enzymes, the dimethylcarbamoyl group in the target compound could modulate human enzyme systems (e.g., kinases or GPCRs), warranting further pharmacological studies .
Biological Activity
Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate, with the molecular formula C13H19N3O3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an aromatic ester and both primary and secondary amines, which contribute to its reactivity and biological interactions. The presence of the dimethylcarbamoyl group enhances its pharmacological profile, potentially affecting solubility and bioavailability.
Synthesis
The synthesis typically involves the reaction of 3-amino-4-nitrobenzoic acid with 2-(dimethylcarbamoyl)ethylamine under controlled conditions. Key steps include:
- Reduction of Nitro Group : The nitro group is reduced to an amino group.
- Esterification : Methanol is used in the presence of an acid catalyst to form the ester.
This method allows for the production of high-purity compounds suitable for biological testing.
This compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives displayed zones of inhibition comparable to standard antibiotics like streptomycin .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit prostaglandin E2 (PGE2)-induced TNFα reduction in human whole blood assays. This suggests potential applications in treating inflammatory conditions .
Case Studies and Research Findings
- Anti-inflammatory Study : A compound similar to this compound showed an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating strong anti-inflammatory potential .
- Antibacterial Evaluation : In a study assessing antibacterial activity, various derivatives were tested against pathogenic strains using disc diffusion methods. Compounds were evaluated at concentrations of 250 µg/ml and 500 µg/ml, exhibiting varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
Data Summary Table
| Biological Activity | Target Organisms/Conditions | IC50/Zone of Inhibition |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Comparable to streptomycin |
| Anti-inflammatory | Human whole blood (ex vivo) | IC50 = 123 nM |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate, and how can side reactions be minimized?
- Methodological Answer :
- Stepwise Functionalization : Begin with protecting the amine group on the benzoate core to prevent unwanted nucleophilic reactions during coupling. For example, use tert-butoxycarbonyl (Boc) protection .
- Amide Coupling : React the protected intermediate with 2-(dimethylcarbamoyl)ethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions to minimize hydrolysis .
- Deprotection : Remove the Boc group under acidic conditions (e.g., TFA in DCM) to regenerate the free amine. Monitor reaction progress via TLC and confirm purity with -NMR and HPLC (>98% purity) .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm the absence of unreacted starting materials. For example, the methyl ester group at ~3.8 ppm and aromatic protons in the 6.5–7.5 ppm range .
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., ester C=O stretch at ~1720 cm, amide C=O at ~1650 cm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight with high-resolution ESI-MS, ensuring no residual impurities (<0.5% by area under the curve via HPLC) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination of this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for small-molecule refinement, employing iterative least-squares cycles to optimize bond lengths and angles. Validate using the CIF check tool in PLATON to identify outliers (e.g., ADP mismatches) .
- Twinned Data Handling : For overlapping reflections, apply twin-law matrices (e.g., Hooft parameter) in SHELXL to deconvolute contributions from multiple domains .
- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in hydrogen atom positioning .
Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice of this compound?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, R(8) motifs) using Mercury or CrystalExplorer. Focus on donor-acceptor distances (2.8–3.2 Å) and angles (>120°) .
- Hirshfeld Surfaces : Generate 2D fingerprint plots to quantify intermolecular interactions (e.g., H···O/N contacts contributing >40% of the surface area) .
- Thermal Ellipsoid Analysis : Use anisotropic displacement parameters (ADPs) to assess rigidity of hydrogen-bonded regions, identifying key stabilizing interactions .
Q. How can researchers assess the impact of synthetic impurities on the compound’s physicochemical properties?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) and profile degradation products via LC-MS. Correlate impurity profiles with solubility or stability changes .
- DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions caused by impurities (>2% w/w). Thermogravimetric analysis (TGA) quantifies moisture uptake, which impurities may exacerbate .
- Crystallization Screening : Use solvent-drop grinding to assess impurity-induced polymorphism. Compare PXRD patterns of recrystallized samples with theoretical simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
